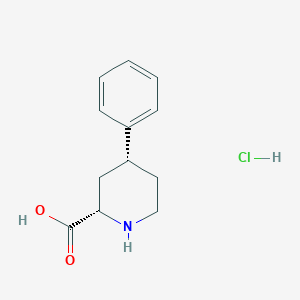

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride

Description

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative featuring a phenyl substituent at the C4 position and a carboxylic acid group at C2, with stereochemistry (2S,4R). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(2S,4R)-4-phenylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFBWKSDDBPPQK-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with D-hydroxyproline or L-hydroxyproline.

Esterification: The hydroxyproline undergoes esterification to form an ester derivative.

Hydroxyl Protection: The hydroxyl group is protected to prevent unwanted reactions.

Sulphur Esterification: The protected ester undergoes sulphur esterification.

Friedel-Craft Alkylation: The ester is then subjected to Friedel-Craft alkylation to introduce the phenyl group.

Hydrolysis and Deprotection: Finally, the ester is hydrolyzed, and the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity, particularly in drugs targeting the central nervous system (CNS).

- Therapeutic Potential : Studies indicate that this compound may exhibit analgesic properties and could be beneficial in pain management therapies. Its interaction with neurotransmitter receptors suggests potential applications in treating conditions like depression and anxiety disorders .

Research has shown that (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride can modulate neurotransmitter systems. It acts on specific receptors, influencing synaptic transmission and potentially leading to therapeutic effects.

- Receptor Binding Studies : The compound has been investigated for its binding affinity to G protein-coupled receptors (GPCRs), showing competitive inhibition properties against certain neurotransmitter receptors . This mechanism underlines its potential as a modulator in synaptic transmission.

Organic Synthesis

The compound is utilized as a chiral building block in the synthesis of complex organic molecules. This is crucial for developing new pharmaceuticals and chemical intermediates.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create complex molecules efficiently, enhancing innovation in chemical manufacturing. |

| Pharmaceutical Development | Key intermediate in developing analgesics and anti-inflammatory drugs. |

| Neuroscience Research | Helps understand neurotransmitter mechanisms, aiding advancements in mental health treatments. |

Case Studies and Research Findings

- CNS Activity : A study demonstrated the compound's significant analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain management .

- 5-HT Receptor Modulation : Research on analogues of this compound has revealed its role as a positive allosteric modulator for the 5-HT2C receptor, indicating its promise in treating obesity and substance use disorders .

- Synthetic Applications : As a chiral building block, it facilitates the synthesis of various pharmaceuticals with enhanced biological activities due to its unique stereochemistry .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs by Ring Type and Substituents

Table 1: Key Structural and Functional Comparisons

Key Findings and Differences

Ring Size and Conformational Flexibility

- Piperidine vs. Pyrrolidine :

- Piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered ring). This flexibility may enhance binding to larger enzyme pockets (e.g., proteases or kinases) .

- Pyrrolidine derivatives, such as L-β-Homohydroxyproline hydrochloride, exhibit rigid puckered conformations, limiting interactions with flat binding sites but favoring hydrogen bonding via hydroxyl groups .

Substituent Effects

- Phenyl vs. Hydroxyl/Benzyl Groups: The phenyl group in the target compound provides hydrophobic interactions, enhancing binding to aromatic residues in proteins. In contrast, hydroxyl substituents (e.g., in L-β-Homohydroxyproline) enable hydrogen bonding, critical for glycosidase inhibition .

Stereochemical Impact

- The (2S,4R) configuration in the target compound contrasts with its (2R,4S) stereoisomer (). Stereochemistry dictates spatial alignment of functional groups, affecting target specificity. For example, (2S,4R) may align the phenyl and carboxylic acid groups optimally for enzyme active sites, while the (2R,4S) isomer could exhibit reduced activity .

Functional Group Modifications

- Carboxylic Acid vs. Ester :

- The free carboxylic acid in the target compound enhances ionic interactions with basic residues (e.g., lysine), whereas methyl/ethyl esters () increase membrane permeability due to lipophilicity, acting as prodrugs .

Biological Activity

(2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and its applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H15NO2·HCl

- Molecular Weight : 239.72 g/mol

This compound features a piperidine ring substituted with a phenyl group and a carboxylic acid moiety, contributing to its unique biological properties.

The biological activity of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets. It functions as an inhibitor or modulator of various enzymes and receptors, influencing multiple biochemical pathways:

- Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects.

- Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels in synaptic clefts.

Biological Activity Overview

Research indicates that (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride exhibits several biological activities:

- Antidepressant Activity : Studies suggest potential antidepressant effects through modulation of serotonin receptors.

- Analgesic Properties : The compound has shown promise in pain management by acting on opioid receptors.

- Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties, warranting further investigation.

Data Table: Biological Activities

Case Study 1: Antidepressant Effects

A study evaluated the antidepressant potential of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride using animal models. Results indicated a significant reduction in depression-like behaviors when administered at varying doses compared to control groups.

Case Study 2: Analgesic Properties

Another investigation assessed the analgesic properties through formalin-induced pain models. The compound demonstrated significant pain relief effects comparable to established analgesics, suggesting its potential as a novel pain management therapy.

Research Findings

Recent research has highlighted the following findings regarding the compound's biological activity:

- In Vitro Studies : The compound was tested against various cell lines, revealing dose-dependent effects on cell viability and proliferation.

- In Vivo Studies : Animal models demonstrated significant therapeutic effects on mood disorders and pain management.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing (2S,4R)-4-phenylpiperidine-2-carboxylic acid hydrochloride? The compound is typically synthesized via multi-step reactions involving chiral resolution or asymmetric catalysis. For example, details a procedure using hydrogen chloride in water (93–96°C, 17 hours) to hydrolyze a methyl ester intermediate. Key steps include:

- Step 1 : Acidic cleavage of protective groups (e.g., using HCl/1,4-dioxane at 20–50°C for 25 hours).

- Step 4 : Final hydrolysis under reflux conditions to yield the hydrochloride salt .

Methodological considerations include solvent selection (acetonitrile, tert-butyl alcohol) and inert atmosphere use to prevent racemization.

Advanced: How can reaction yields be optimized while maintaining stereochemical integrity? Optimization strategies involve:

- Temperature control : Elevated temperatures (e.g., 93–96°C) enhance hydrolysis efficiency but require monitoring to avoid epimerization .

- Catalyst screening : Palladium diacetate and tert-butyl XPhos improve coupling reactions in intermediate steps ( ).

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., D-glucose derivatives, as in ) ensures retention of the (2S,4R) configuration .

Stereochemical Confirmation

Basic: What analytical techniques confirm the (2S,4R) stereochemistry?

- X-ray crystallography : provides unit cell parameters (orthorhombic P2₁2₁2₁, a = 5.268 Å, b = 6.786 Å, c = 46.941 Å) to resolve absolute configuration .

- NMR spectroscopy : Coupling constants (e.g., ) differentiate axial vs. equatorial substituents on the piperidine ring .

Advanced: How do intermolecular interactions in the crystal lattice stabilize the stereochemistry? The hydrochloride salt forms a hydrogen-bonded network where:

- The chloride ion acts as a hydrogen-bond acceptor (O–H···Cl, N–H···Cl).

- Hydroxyl and ammonium groups donate hydrogen bonds, creating a tetrahedral geometry around Cl⁻ ( ). These interactions rigidify the conformation, preventing epimerization .

Biological Activity and Receptor Studies

Basic: What receptor systems are associated with this compound? Piperidine derivatives (e.g., meperidine hydrochloride in ) target opioid receptors. While direct data on the title compound is limited, its structural similarity suggests potential interactions with σ-receptors or monoamine transporters. Preliminary assays should include:

- Radioligand binding studies (e.g., μ-opioid receptor affinity).

- Functional assays (e.g., cAMP inhibition) .

Advanced: How can in silico modeling predict binding modes? highlights methods for docking studies using:

- Molecular dynamics simulations to assess ligand-receptor stability.

- Free-energy perturbation to compare binding affinities of stereoisomers (e.g., (2S,4R) vs. (2R,4S)) .

Stability and Handling

Basic: What storage conditions prevent degradation?

- Temperature : Store at –20°C in airtight containers ( ).

- Light sensitivity : Protect from UV exposure to avoid photodegradation of the aromatic ring .

- Moisture control : Desiccate to prevent hydrolysis of the hydrochloride salt .

Advanced: What are the decomposition pathways under acidic conditions?

- Hydrolysis : The carboxylic acid group may decarboxylate at high temperatures (>100°C).

- Oxidation : The phenyl ring is susceptible to electrophilic substitution under strong oxidizers ( recommends avoiding contact with peroxides) .

Purity and Analytical Profiling

Basic: Which techniques assess purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard.

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 240.1 for C₁₂H₁₄NO₂·HCl) .

Advanced: How to characterize trace impurities in synthetic batches?

- LC-MS/MS : Identifies byproducts (e.g., racemized isomers or esterified intermediates).

- NMR spiking : Adds enantiopure reference standards to quantify stereochemical purity .

Comparative Stereochemical Analysis

Advanced: How does the (2S,4R) configuration impact physicochemical properties compared to diastereomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.